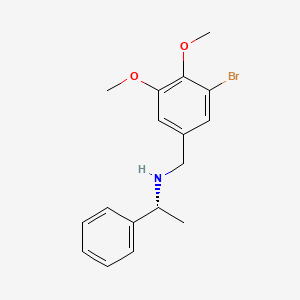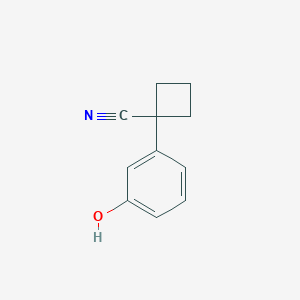
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a cyano group and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds . Another method includes the use of copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
Types of Reactions
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Cyano-1-phenylcyclobutane: Similar structure but lacks the hydroxy group.
1-(3-Hydroxyphenyl)cyclobutane: Similar structure but lacks the cyano group.
Uniqueness
1-(3-Hydroxyphenyl)cyclobutane-1-carbonitrile is unique due to the presence of both the cyano and hydroxyphenyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-(3-hydroxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-2-6-11)9-3-1-4-10(13)7-9/h1,3-4,7,13H,2,5-6H2 |
InChI 键 |
MAHOXXDXOABQRA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
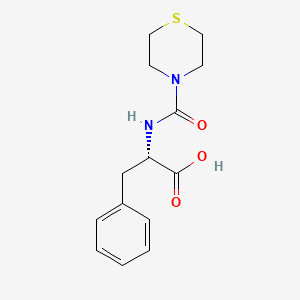
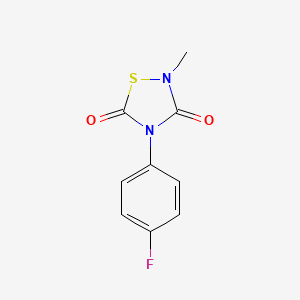
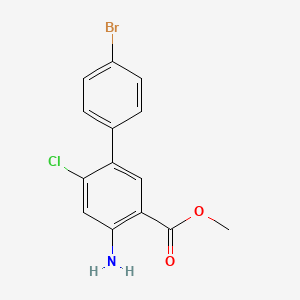
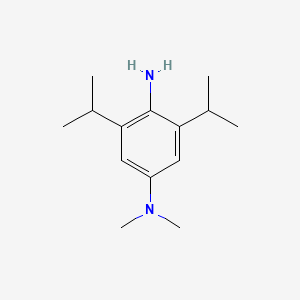
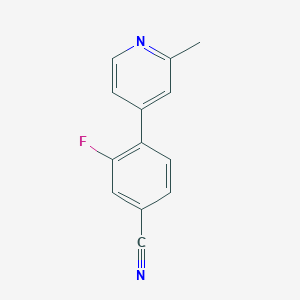
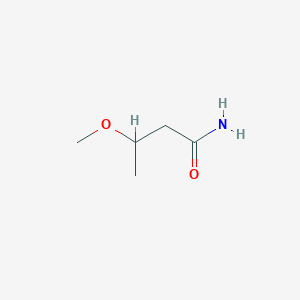
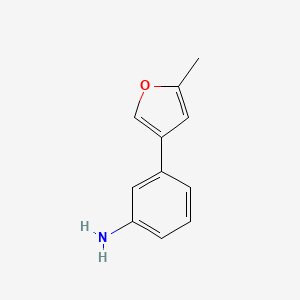
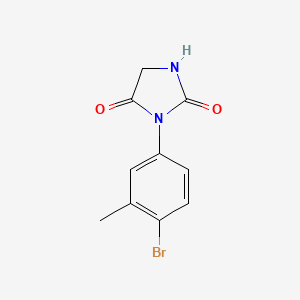
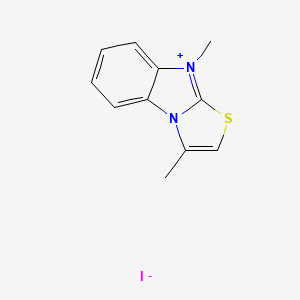
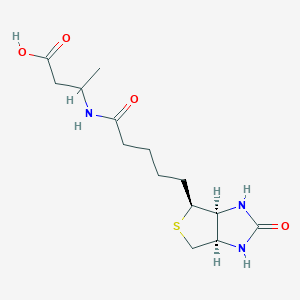

![4-Chloro-2-(pyridin-4-yl)-5,6-dimethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8289890.png)
![[1-(6-Chloro-pyridin-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8289902.png)
